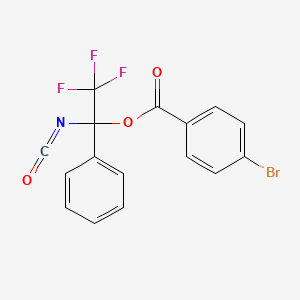
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester typically involves multiple steps. One common method is the esterification of 4-bromobenzoic acid with 2,2,2-trifluoro-1-isocyanato-1-phenylethanol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles such as amines or thiols, forming stable covalent bonds. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoic acid: Shares the bromine-substituted benzoic acid moiety.
2,2,2-Trifluoroethyl isocyanate: Contains the trifluoroethyl isocyanate group.
Phenyl isocyanate: Similar isocyanate functionality with a phenyl group.
Uniqueness
Benzoic acid, 4-bromo-, 2,2,2-trifluoro-1-isocyanato-1-phenylethyl ester is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both bromine and trifluoro groups enhances its chemical versatility and potential for diverse applications in research and industry.
Propiedades
Número CAS |
113445-97-9 |
|---|---|
Fórmula molecular |
C16H9BrF3NO3 |
Peso molecular |
400.15 g/mol |
Nombre IUPAC |
(2,2,2-trifluoro-1-isocyanato-1-phenylethyl) 4-bromobenzoate |
InChI |
InChI=1S/C16H9BrF3NO3/c17-13-8-6-11(7-9-13)14(23)24-15(21-10-22,16(18,19)20)12-4-2-1-3-5-12/h1-9H |
Clave InChI |
CULKIWFNPXOSTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)OC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
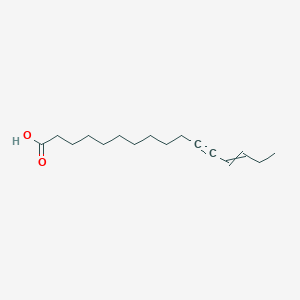
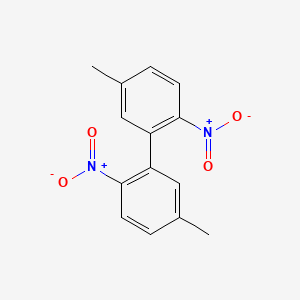
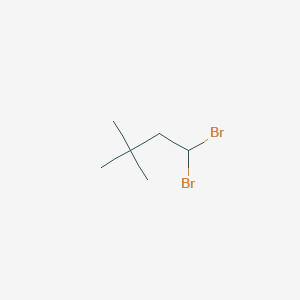


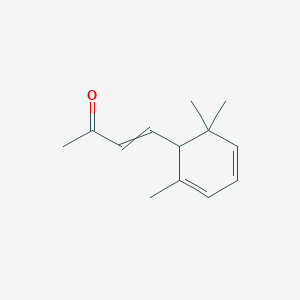
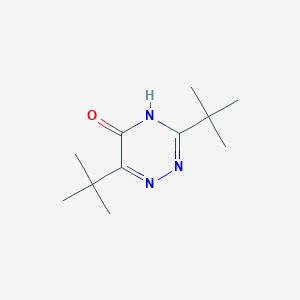

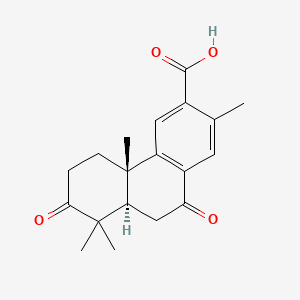
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
